molecular formula C11H22N2O2 B8246719 tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate

tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate

Cat. No.: B8246719
M. Wt: 214.30 g/mol
InChI Key: ANOBRTDWPSIPOW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1s,3s)-3-[(methylamino)methyl]cyclobutyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a methylamino group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1s,3s)-3-[(methylamino)methyl]cyclobutyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate

Comparison: tert-Butyl N-[(1s,3s)-3-[(methylamino)methyl]cyclobutyl]carbamate is unique due to its specific structural features, such as the presence of a cyclobutyl ring and a methylamino group. These features confer distinct chemical and biological properties compared to other similar compounds. For example, tert-butyl carbamate lacks the cyclobutyl ring, while tert-butyl-N-methylcarbamate does not have the methylamino group .

Properties

IUPAC Name

tert-butyl N-[3-(methylaminomethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-8(6-9)7-12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOBRTDWPSIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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